Lrrk2-IN-7 -

Lrrk2-IN-7

Catalog Number: EVT-10989627
CAS Number:
Molecular Formula: C24H26N6O
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lrrk2-IN-7 is synthesized through various chemical methods and classified as a small molecule inhibitor. It specifically targets the kinase activity of LRRK2, which is known to be involved in several cellular processes, including vesicle trafficking and cytoskeletal dynamics. The development of this compound has been driven by the need for effective treatments for idiopathic Parkinson's disease and related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lrrk2-IN-7 involves multiple steps, typically starting from commercially available precursors. The process includes:

  1. Reagents: Various organic solvents and reagents are used, including acetonitrile and dimethyl sulfoxide.
  2. Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for biological assays.

For example, one study utilized a tritium/hydrogen exchange method to prepare radiolabeled versions of Lrrk2 inhibitors, demonstrating the complexity involved in synthesizing these compounds while ensuring their efficacy and safety for biological applications .

Molecular Structure Analysis

Structure and Data

Lrrk2-IN-7 has a complex molecular structure that includes multiple functional groups essential for its interaction with the LRRK2 protein. The detailed structure is characterized by:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 334.36 g/mol
  • Structural Features: The compound features a central aromatic ring system with various substituents that enhance its binding affinity to LRRK2.

The structural data indicates that Lrrk2-IN-7 forms specific interactions with the active site of the kinase domain, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lrrk2-IN-7 undergoes specific chemical reactions that facilitate its binding to LRRK2. Key reactions include:

  1. Binding Affinity Assays: These assays measure how effectively Lrrk2-IN-7 binds to LRRK2 compared to other inhibitors.
  2. Phosphorylation Studies: The compound's ability to inhibit phosphorylation events mediated by LRRK2 is assessed using various biochemical techniques.

In vitro studies have shown that Lrrk2-IN-7 can significantly reduce the phosphorylation of downstream substrates such as Rab proteins, which are critical for cellular signaling pathways .

Mechanism of Action

Process and Data

The mechanism of action of Lrrk2-IN-7 involves its competitive inhibition of the kinase activity of LRRK2. Upon binding to the ATP-binding site of LRRK2, it prevents ATP from accessing the active site, thereby inhibiting phosphorylation activities on target substrates.

Data from various studies indicate that this inhibition leads to decreased levels of phosphorylated Rab proteins, which are implicated in neurodegenerative processes associated with Parkinson's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lrrk2-IN-7 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and acetonitrile but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Not extensively reported but inferred from related compounds.

These properties are crucial for determining the appropriate formulation for therapeutic use .

Applications

Scientific Uses

Lrrk2-IN-7 is primarily used in research settings focused on Parkinson's disease. Its applications include:

  1. Drug Development: As a lead compound, it aids in developing more potent and selective inhibitors targeting LRRK2.
  2. Biological Studies: Used in cellular models to study the effects of LRRK2 inhibition on neuronal health and function.
  3. Clinical Trials: It may serve as a candidate in clinical trials aimed at evaluating its efficacy in treating Parkinson's disease.

The ongoing research into Lrrk2-IN-7 underscores its potential as an important tool in understanding and treating neurodegenerative diseases .

LRRK2 Biology and Pathobiology in Parkinson’s Disease

LRRK2 Domain Architecture and Enzymatic Functions

Leucine-rich repeat kinase 2 is a large (2527 amino acids, ~280 kDa) multidomain protein belonging to the ROCO family. Its primary structure comprises seven distinct domains arranged linearly from N- to C-terminus: Armadillo repeat (ARM), ankyrin repeat (ANK), leucine-rich repeat (LRR), Ras of complex proteins (ROC), C-terminal of ROC (COR), kinase (KIN), and WD40 domains [4] [6]. The ARM, ANK, LRR, and WD40 domains facilitate protein-protein interactions, while the ROC-COR tandem domain confers GTPase activity and the kinase domain enables serine/threonine phosphorylation [1] [8]. The ROC domain binds and hydrolyzes GTP, whereas the kinase domain phosphorylates downstream substrates. These enzymatic activities are functionally linked; GTP binding stabilizes the kinase domain and enhances its activity, while kinase activity regulates GTP hydrolysis through autophosphorylation of the ROC domain [6] [8]. LRRK2 predominantly exists in dimeric form in cells, and dimerization via the ROC-COR interface significantly enhances both GTPase and kinase activities [7] [8].

Table 1: Functional Domains of Leucine-rich repeat kinase 2

DomainStructural FeaturesPrimary Functions
Armadillo (ARM)Helical repeats forming groove structuresProtein-protein interactions, membrane association
Ankyrin (ANK)Stacked α-helicesProtein-protein scaffolding
Leucine-rich repeat (LRR)Curved solenoid structure with parallel β-sheetsLigand binding, conformational regulation
Ras of complex (ROC)GTP-binding pocket with P-loop motifGTP hydrolysis, dimerization interface
C-terminal of ROC (COR)Connector domain with α-helical bundlesROC dimer stabilization, kinase domain coupling
Kinase (KIN)Bilobal fold typical of serine/threonine kinasesSubstrate phosphorylation, autoregulation
WD40β-propeller platformSubstrate recruitment, vesicular trafficking

Pathogenic Leucine-rich repeat kinase 2 Mutations and Kinase Hyperactivation

Pathogenic mutations in Leucine-rich repeat kinase 2 cluster within its catalytic core domains. The most prevalent mutation, glycine 2019 to serine (G2019S), resides in the kinase domain’s activation loop and increases kinase activity by 2–3-fold by enhancing ATP binding efficiency [1] [8]. Mutations in the ROC domain (arginine 1441 to cysteine/glycine/histidine; R1441C/G/H) and COR domain (tyrosine 1699 to cysteine; Y1699C) impair GTP hydrolysis, leading to sustained GTP-bound states that indirectly elevate kinase activity [6] [8]. Biochemical analyses demonstrate that these pathogenic variants exhibit increased autophosphorylation and phosphorylation of generic substrates like myelin basic protein compared to wild-type Leucine-rich repeat kinase 2 [1] [4]. Neuronal toxicity induced by mutant Leucine-rich repeat kinase 2 expression in primary neurons and animal models (e.g., Drosophila, Caenorhabditis elegans) is consistently rescued by kinase-inactivating mutations or small-molecule Leucine-rich repeat kinase 2 inhibitors, confirming that hyperactivation drives neurodegeneration [8].

Table 2: Major Pathogenic Leucine-rich repeat kinase 2 Mutations and Biochemical Consequences

MutationDomain LocationEffect on GTPase ActivityEffect on Kinase ActivityPathogenic Mechanism
R1441C/G/HROCImpaired hydrolysisIncreased (2–3 fold)GTPase dysfunction, enhanced dimerization
Y1699CCORReduced GTP turnoverIncreased (2 fold)Altered ROC-KIN domain coupling
G2019SKinase (activation loop)No significant changeIncreased (3 fold)Enhanced ATP binding affinity
I2020TKinaseUnalteredVariable reportsPotential disruption of catalytic spine

Leucine-rich repeat kinase 2 in Sporadic vs. Familial Parkinson’s Disease Etiology

Leucine-rich repeat kinase 2 mutations represent the most frequent genetic cause of autosomal dominant familial Parkinson’s disease, accounting for 4–8% of hereditary cases and 1–3% of apparently sporadic cases globally [1] [6]. Penetrance varies significantly by mutation and population; G2019S penetrance reaches 74% by age 80 in Ashkenazi Jewish populations but only 25–30% in others, indicating strong environmental or genetic modifiers [3] [6]. Genome-wide association studies consistently implicate non-coding variants in the Leucine-rich repeat kinase 2 genomic region as risk factors for idiopathic Parkinson’s disease, suggesting that dysregulation of Leucine-rich repeat kinase 2 expression or function contributes to sporadic pathogenesis [1] [6]. Notably, Lewy body pathology containing phosphorylated α-synuclein is present in most Leucine-rich repeat kinase 2-associated Parkinson’s disease brains and overlaps extensively with sporadic Parkinson’s disease neuropathology [1] [8]. Environmental modifiers identified via exposomics of household dust demonstrate that chemical exposures (e.g., Bisphenol S, perfluorobutane sulfonic acid) differentially alter mitochondrial function in dopaminergic neurons derived from Leucine-rich repeat kinase 2 mutation carriers, potentially explaining reduced penetrance [3].

Role of Leucine-rich repeat kinase 2 in Neuroinflammatory Pathways

Beyond neuronal dysfunction, Leucine-rich repeat kinase 2 critically regulates immune responses relevant to Parkinson’s disease pathogenesis. It is highly expressed in peripheral immune cells, including monocytes, B lymphocytes, and dendritic cells [4] [6]. Genome-wide association studies link Leucine-rich repeat kinase 2 polymorphisms to Crohn’s disease, leprosy, and tuberculosis susceptibility, implicating it in inflammatory pathway regulation [6]. Mechanistically, Leucine-rich repeat kinase 2 kinase activity promotes nucleotide-binding oligomerization domain-containing protein 2 (NOD2)-dependent nuclear factor kappa B (NF-κB) activation and cytokine production in macrophages. Pathogenic Leucine-rich repeat kinase 2 variants amplify this response, increasing interleukin-1β and tumor necrosis factor-α secretion upon bacterial stimulus [6]. In microglia, hyperactive Leucine-rich repeat kinase 2 enhances lipopolysaccharide-induced neurotoxic reactivity and impedes phagocytic clearance of α-synuclein aggregates, creating a pro-inflammatory milieu that exacerbates neuronal damage [6] [8]. This neuroinflammatory cascade establishes a bidirectional link between peripheral inflammation and central neurodegeneration in Parkinson’s disease.

Leucine-rich repeat kinase 2-Mediated Rab Protein Phosphorylation and Cellular Dysfunction

A breakthrough in understanding Leucine-rich repeat kinase 2 pathobiology came from the identification of Rab GTPases as physiological substrates. Phosphoproteomic studies revealed that Leucine-rich repeat kinase 2 specifically phosphorylates a conserved threonine residue (Thr72/73) in the switch II motif of multiple Rab proteins, including Rab 8A, Rab 10, and Rab 12 [2] [4] [6]. This phosphorylation disrupts Rab interactions with guanine nucleotide dissociation inhibitors and effectors, thereby impairing vesicular trafficking. Pathogenic Leucine-rich repeat kinase 2 mutants exhibit heightened Rab phosphorylation, leading to:

  • Lysosomal dysfunction: Phosphorylated Rab 10 inhibits lysosomal enzyme β-glucocerebrosidase trafficking and disrupts lysosomal acidification, promoting α-synuclein accumulation [4] [6].
  • Ciliogenesis defects: Rab 8A and Rab 10 phosphorylation prevents binding to RILP-like 1, disrupting primary cilia formation critical for signal transduction [4].
  • Lysosomal stress response: Leucine-rich repeat kinase 2 is recruited to damaged lysosomes via gamma-aminobutyric acid receptor-associated protein conjugation and activated to phosphorylate Rab proteins, initiating a membrane repair pathway [2].
  • Synaptic vesicle dysregulation: Rab 35 phosphorylation impairs synaptic vesicle endocytosis, reducing neurotransmitter release efficiency [8].

Table 3: Key Rab GTPase Substrates of Leucine-rich repeat kinase 2 and Functional Impacts

Rab GTPasePhosphorylation SitePrimary Cellular FunctionConsequence of Leucine-rich repeat kinase 2 Hyperphosphorylation
Rab 8AThr 72Ciliogenesis, polarized transportDisrupted RILPL1 binding, impaired cilia assembly
Rab 10Thr 73GLUT4 trafficking, lysosomal functionβ-Glucocerebrosidase mislocalization, lysosomal degradation defects
Rab 12Thr 72Autophagosome maturationImpaired autophagic flux, accumulation of damaged organelles
Rab 29Thr 71Leucine-rich repeat kinase 2 recruitment to membranesEnhanced Leucine-rich repeat kinase 2 activation via positive feedback
Rab 35Thr 72Synaptic vesicle recyclingReduced clathrin-mediated endocytosis, synaptic dysfunction

Properties

Product Name

Lrrk2-IN-7

IUPAC Name

(2S)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24-/m1/s1

InChI Key

JCQABEJXHUSDMF-HOYKHHGWSA-N

Canonical SMILES

CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@@]5(CC56CC6)C#N)C=N3)O

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